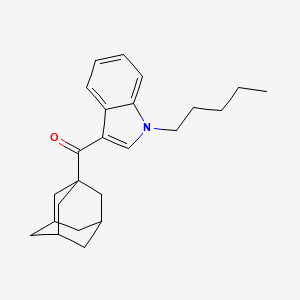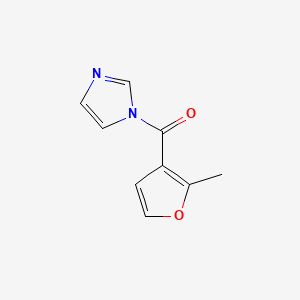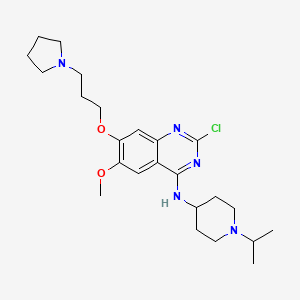
AB-001
Overview
Description
Mechanism of Action
Target of Action
AB-001, also known as 1-Pentyl-3-(1-adamantoyl)indole, is a designer drug that was found as an ingredient in synthetic cannabis smoking blends . The primary targets of this compound are the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
this compound acts as a full agonist at both CB1 and CB2 receptors . This means that it binds to these receptors and activates them, leading to an increased response in the endocannabinoid system .
Result of Action
this compound has been found to possess only weak cannabimimetic effects in rats at doses up to 30 mg/kg, making it less potent than other synthetic cannabinoids
Biochemical Analysis
Biochemical Properties
AB-001 plays a significant role in biochemical reactions, particularly through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cannabinoid receptors, specifically CB1 and CB2, which are part of the endocannabinoid system. These interactions are primarily agonistic, meaning this compound binds to these receptors and activates them, mimicking the effects of naturally occurring endocannabinoids. This binding can influence various physiological processes, including pain modulation, appetite regulation, and immune response .
Cellular Effects
The effects of 1-Pentyl-3-(1-adamantoyl)indole on cellular processes are profound. In neuronal cells, this compound has been shown to alter cell signaling pathways, particularly those involving cyclic AMP (cAMP) and mitogen-activated protein kinases (MAPKs). These pathways are crucial for cell communication and response to external stimuli. Additionally, this compound can influence gene expression by modulating transcription factors such as CREB (cAMP response element-binding protein), which plays a role in neuronal plasticity and survival . In immune cells, this compound affects cytokine production, thereby impacting inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. Its primary action is the activation of cannabinoid receptors, leading to downstream effects on intracellular signaling cascades. This activation can result in the inhibition of adenylate cyclase, reducing cAMP levels and subsequently affecting protein kinase A (PKA) activity. Additionally, this compound can modulate ion channels and neurotransmitter release, further influencing cellular communication and function . These molecular interactions highlight the compound’s potential in modulating various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pentyl-3-(1-adamantoyl)indole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur with prolonged exposure to light and heat. Short-term studies have shown that this compound can induce rapid changes in cellular signaling and gene expression, while long-term exposure may lead to alterations in cellular metabolism and function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Preparation Methods
The synthesis of AB-001 involves the reaction of 1-adamantoyl chloride with 1-pentylindole in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography
Chemical Reactions Analysis
AB-001 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen.
Scientific Research Applications
Comparison with Similar Compounds
AB-001 is structurally related to several other synthetic cannabinoids, including:
APICA: This compound is more potent than this compound and possesses strong cannabimimetic activity at lower doses.
This compound is unique in its relatively weak cannabimimetic effects compared to some of its analogues, making it less potent in producing psychoactive effects .
Properties
IUPAC Name |
1-adamantyl-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO/c1-2-3-6-9-25-16-21(20-7-4-5-8-22(20)25)23(26)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWDYCMMUPPWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158822 | |
| Record name | AB-001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345973-49-0 | |
| Record name | (1-Pentyl-1H-indol-3-yl)tricyclo[3.3.1.13,7]dec-1-ylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AB-001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AB-001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AB-001 (cannabinoid) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H657DIA015 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)




